Odapipam is a selective, high-affinity benzazepine dopamine D1 receptor antagonist . It is also a superior positron emission tomography (PET) radiotracer .
Odapipam has a molecular formula of C19H20ClNO2 . Its average mass is 329.821 Da, and its monoisotopic mass is 329.118256 Da .
Odapipam belongs to a class of compounds that target dopamine receptors, specifically the D1-like receptor family, which includes the dopamine D1 and D5 receptors. These receptors are critical in modulating various neurological functions, including mood regulation, cognition, and motor control. The classification of Odapipam as a selective antagonist indicates its ability to inhibit the action of dopamine at these receptors without significantly affecting other receptor types.
The synthesis of Odapipam involves several chemical reactions that typically include the formation of key intermediates followed by functionalization to achieve the final structure. While specific synthetic routes may vary, common methods include:
The technical details of these methods often require optimization to improve yield and selectivity for the target receptors.
Odapipam's molecular structure can be described by its specific arrangement of atoms that confer its pharmacological properties. Key features include:
The three-dimensional conformation of Odapipam allows it to interact selectively with the dopamine receptors, influencing its efficacy as an antagonist.
Odapipam undergoes various chemical reactions depending on its interaction with biological systems. Notably:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems.
Odapipam acts primarily as an antagonist at the dopamine D1 and D5 receptors. The mechanism involves:
This mechanism underlies its potential therapeutic effects in conditions characterized by excessive dopaminergic activity.
Odapipam exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Odapipam has been explored for various scientific applications, particularly in pharmacology and neuroscience:
Ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings.
Odapipam (NNC 756; CAS 131796-63-9) is a high-affinity dopamine D1 receptor antagonist with the molecular formula C₁₉H₂₀ClNO₂ and a molecular weight of 329.82 g/mol [1] [6]. Its structure features a benzazepine core tethered to a 2,3-dihydrobenzofuran moiety via a piperazine spacer, with a chiral center at the 5-position of the benzazepine ring [4]. The absolute stereochemistry of this center is designated as (S), as confirmed by nuclear magnetic resonance (NMR) and chiral-phase HPLC analyses [4] [6].
Computational validation of bond lengths/angles against similar benzazepine derivatives [7].
Stereochemical Significance:The (S)-configuration is critical for D1 receptor binding, as enantiomeric impurities reduce affinity. Stereochemical purity is maintained via chiral synthesis and chromatography [4].
Table 1: Stereochemical Descriptors of Odapipam
Property | Value |
---|---|
Chiral Centers | 1 (at C-5 of benzazepine) |
Absolute Configuration | (S) |
Depiction Convention | Solid/hashed wedges (IUPAC-compliant) |
Validation Methods | NMR, chiral HPLC |
Odapipam is synthesized through a multi-step sequence leveraging benzazepine intermediates and piperazine coupling:
An acetate salt (CAS 142382-09-0) is prepared to enhance stability, with molecular weight 389.88 g/mol [4] [6].
Analytical Validation:Purity (>99%) is confirmed via HPLC and elemental analysis (C, 64.70%; H, 6.21%; Cl, 9.09%; N, 3.59%; O, 16.41% for acetate salt) [6].
Lipophilicity:Odapipam exhibits high lipophilicity (logD₇.₄ ≈ 2.8 ± 0.2), measured via the shake-flask method in 1-octanol/buffer pH 7.4 [3] [8]. This property facilitates blood-brain barrier penetration, aligning with its use as a PET radiotracer [1] [6].
Solubility:
Table 2: Solubility and Lipophilicity Data
Parameter | Value | Conditions |
---|---|---|
LogD₇.₄ | 2.8 ± 0.2 | 1-Octanol/buffer pH 7.4 |
Water Solubility | 1.98 × 10⁻³ mol·L⁻¹ | 25°C |
Buffer pH 2.0 Solubility | ~10 × higher than pH 7.4 | Simulated gastric fluid |
DMSO Solubility | >50 mM | For experimental use |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: